

# Physicochemical properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

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## Compound of Interest

**Compound Name:** Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

**Cat. No.:** B571918

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 1-boc-3-fluoropiperidine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 1-boc-3-fluoropiperidine-3-carboxylate** is a specialized heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, an ethyl ester, and a tert-butoxycarbonyl (Boc) protecting group. Its structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The Boc group provides stability and allows for selective chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules and pharmaceutical agents.<sup>[1][2][3]</sup> This guide provides a detailed overview of its core physicochemical properties, accompanied by standard experimental protocols for their determination.

## Core Physicochemical Properties

Quantitative experimental data for this specific compound are not widely available in public literature, a common characteristic for specialized synthetic intermediates. The following table summarizes its fundamental identifiers and provides context for its expected properties based on its structure.

Property	Data	Source
Chemical Name	Ethyl 1-boc-3-fluoropiperidine-3-carboxylate	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate	<a href="#">[5]</a>
CAS Number	1228631-45-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>22</sub> FNO <sub>4</sub>	<a href="#">[4]</a>
Molecular Weight	275.32 g/mol	<a href="#">[4]</a>
Melting Point	Not available (experimental)	
Boiling Point	Not available (experimental)	
Calculated logP	Not available (A related compound lacking the Boc group has a calculated XLogP3 of 1.1)	<a href="#">[6]</a>
pKa	Not available (experimental)	
Solubility	Expected to be soluble in organic solvents like dichloromethane and ethyl acetate.	<a href="#">[7]</a>

## Experimental Protocols for Property Determination

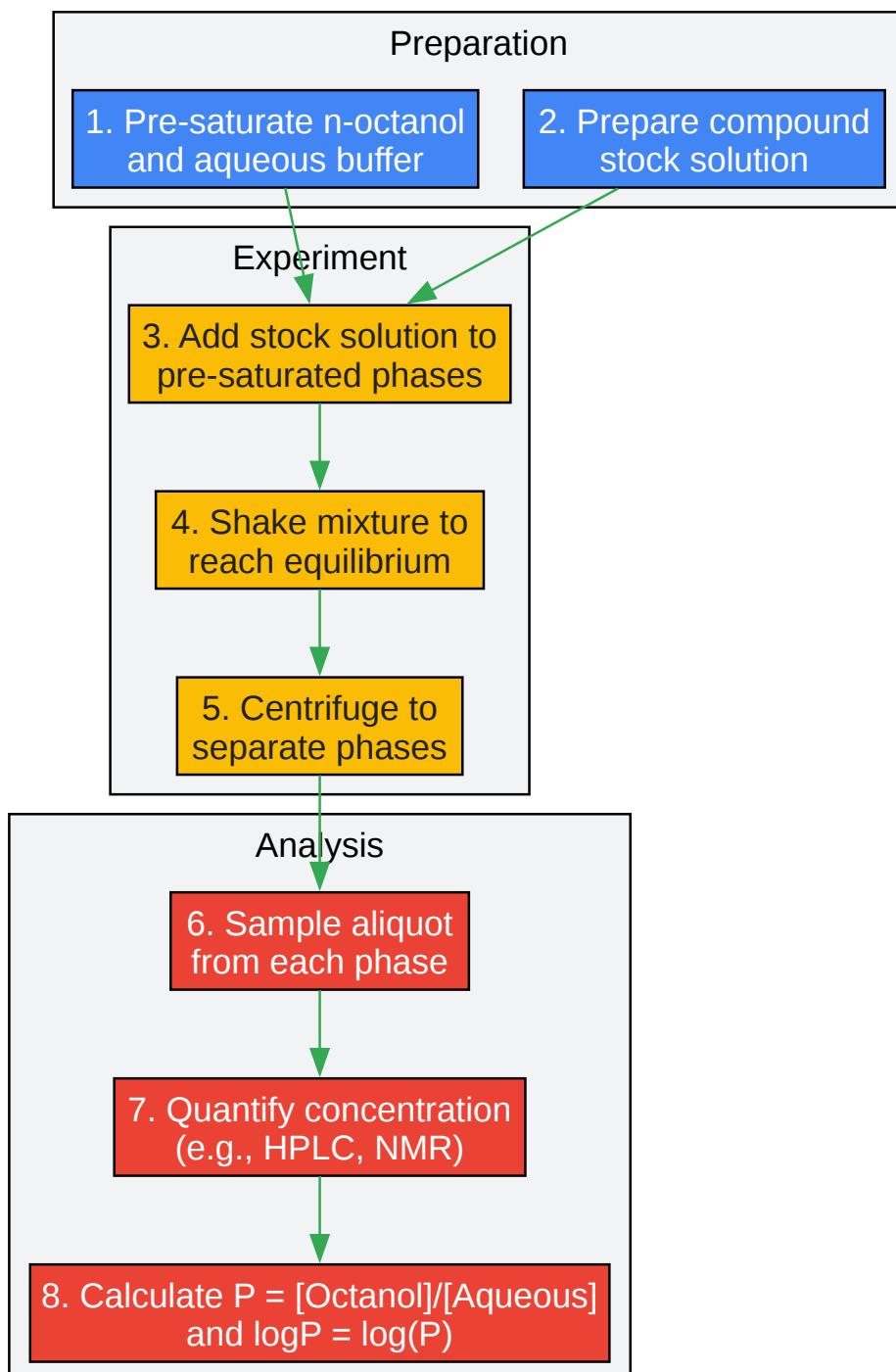
The following sections detail standard laboratory methodologies for determining key physicochemical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa).

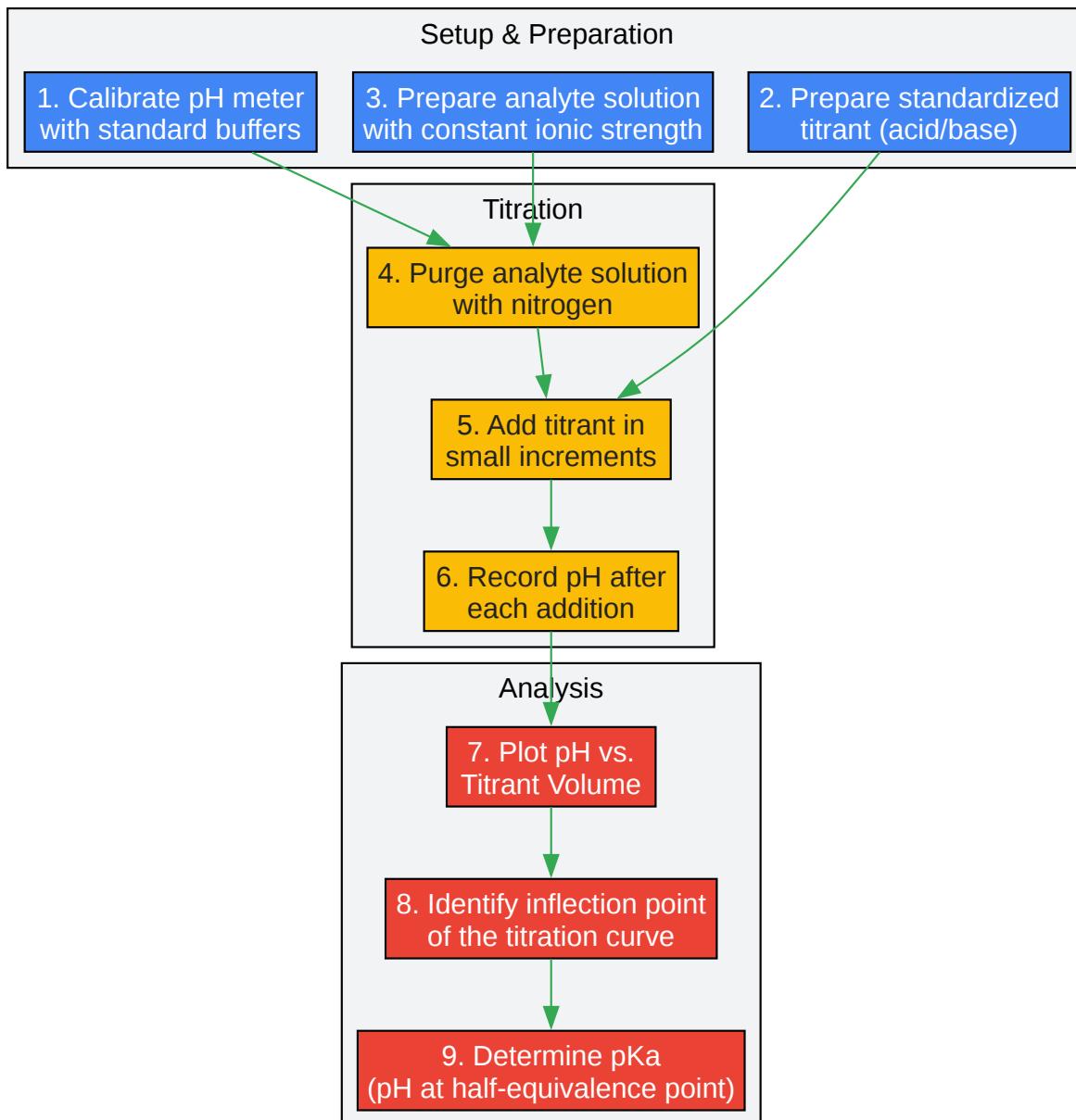
### Determination of Partition Coefficient (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and gold-standard technique for experimentally determining the lipophilicity of a compound.[8][9] It measures the compound's distribution between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[10][11]

#### Methodology:

- Phase Pre-saturation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix the two solvents vigorously for 24 hours to ensure mutual saturation, then allow the phases to separate completely before use.[8][10][11]
- Sample Preparation: Prepare a stock solution of the test compound, for instance, a 10 mM solution in a suitable solvent like DMSO.[8]
- Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.[11] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the compound.[10]
- Equilibration: Seal the vessel and shake it for a sufficient period (e.g., overnight) to allow the compound to reach thermodynamic equilibrium between the two phases.[11] Gentle mixing or sonication can also be applied.[11]
- Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.[11]
- Quantification: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC or, given the compound's fluorine atom,  $^{19}\text{F}$  NMR spectroscopy.[10][12]
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] For ionizable compounds, this value is reported as logD at a specific pH.[9]





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